molecular formula C27H34ClN5O3 B6513952 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892264-54-9

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Numéro de catalogue: B6513952
Numéro CAS: 892264-54-9
Poids moléculaire: 512.0 g/mol
Clé InChI: XPRSEIKFJNFVNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a tetrahydroquinazoline derivative featuring a 3-pentyl substituent, a 2,4-dioxo moiety, and a 3-chlorophenylpiperazinylpropyl chain. The piperazine ring, substituted with a 3-chlorophenyl group, is linked via a propyl spacer to the tetrahydroquinazoline core. Such structural motifs are common in ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for these systems .

Propriétés

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34ClN5O3/c1-2-3-4-13-33-26(35)23-10-9-20(18-24(23)30-27(33)36)25(34)29-11-6-12-31-14-16-32(17-15-31)22-8-5-7-21(28)19-22/h5,7-10,18-19H,2-4,6,11-17H2,1H3,(H,29,34)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRSEIKFJNFVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chlorophenyl group and a tetrahydroquinazoline moiety. Its molecular formula is C22H28ClN5O3C_{22}H_{28}ClN_5O_3 with a molecular weight of approximately 433.94 g/mol.

Antitumor Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antitumor properties. A study involving similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against several bacterial strains. In vitro studies showed that it exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be low, indicating strong efficacy .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been shown to interact with serotonin receptors and exhibit anxiolytic effects. Preliminary studies indicated that this compound might modulate neurotransmitter systems, potentially offering benefits in treating anxiety and depression .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of specific enzymes involved in tumor growth and microbial resistance.
  • Receptor Modulation : The piperazine structure suggests interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
  • Cell Cycle Disruption : Evidence from related compounds indicates that they can disrupt the normal cell cycle progression in cancer cells.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a related quinazoline derivative in human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and reduced tumor growth in xenograft models .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 8 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .

Data Summary

Biological ActivityAssessed EffectResultReference
AntitumorCell proliferation inhibitionSignificant reduction in cancer cell viability
AntimicrobialBacterial inhibitionMIC = 8 µg/mL for S. aureus
NeuropharmacologicalSerotonin receptor modulationPotential anxiolytic effects observed

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

1.1 Antidepressant Properties

One of the primary applications of this compound is its potential as an antidepressant. Compounds with similar structures have been studied for their serotonin receptor modulation capabilities. The piperazine moiety is known to enhance the binding affinity to serotonin receptors, which is crucial in the treatment of depression and anxiety disorders. Studies have indicated that derivatives of piperazine can exhibit significant antidepressant-like effects in animal models, suggesting that this compound may share similar properties .

1.2 Antipsychotic Activity

Research into compounds with structural similarities has shown promising results in treating schizophrenia and other psychotic disorders. The incorporation of a chlorophenyl group may enhance the compound's activity at dopamine receptors, which are often implicated in psychotic conditions. Preliminary studies suggest that such compounds could mitigate symptoms associated with these disorders by modulating dopaminergic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the piperazine ring and the specific alkyl substitutions significantly influence its pharmacological properties. For instance:

ComponentModificationEffect
PiperazineSubstituentsAlters receptor affinity
ChlorophenylPositioningEnhances neuroactivity
TetrahydroquinazolineDioxo groupsIncreases stability and bioavailability

This table summarizes how modifications can impact the overall activity and therapeutic potential of the compound.

Case Studies and Research Findings

3.1 Neuropharmacological Studies

Several studies have investigated compounds structurally related to N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide in neuropharmacology. For example:

  • A study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives and their effects on serotonin receptor subtypes. Results indicated that modifications similar to those found in our compound resulted in enhanced antidepressant activity .
  • Another research article demonstrated that tetrahydroquinazoline derivatives showed significant antipsychotic effects in rodent models, suggesting a pathway for developing new treatments for schizophrenia .

Future Directions and Research Opportunities

The ongoing research into this compound indicates several promising avenues for future investigation:

  • Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Mechanistic Studies : Further studies are required to elucidate the precise mechanisms by which this compound exerts its effects on neurotransmitter systems.
  • Analog Development : Synthesizing analogs with varied substitutions could lead to discovering more potent compounds with fewer side effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives with Varying Aromatic Substitutions

3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)
  • Structural Similarities : Shares the 3-chlorophenylpiperazinylpropyl chain.
  • Key Differences : Replaces the tetrahydroquinazoline core with a diazaspiro[4.5]decane-2,4-dione system.
N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl} Derivatives
  • Structural Variation : Substitutes 3-chlorophenyl with 4-methoxyphenyl.
  • Electronic Effects : The electron-donating methoxy group (vs. electron-withdrawing Cl) modifies the piperazine ring’s electronic environment, which could decrease affinity for receptors preferring electron-deficient aromatic systems .
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl} Analogues
  • Positional Isomerism: The methoxy group at the ortho position (vs.

Core Scaffold Modifications

Tetrahydroquinazoline vs. Diazaspiro[4.5]decane
  • Pharmacological Impact : The planar tetrahydroquinazoline core (with extended π-system) may enhance interactions with aromatic residues in receptor binding pockets, whereas the spirocyclic system in diazaspiro[4.5]decane derivatives could favor hydrophobic interactions .
N-(1,3-Benzodioxol-5-ylmethyl)-tetrahydroquinazoline Derivatives
  • Functional Group Variation : Incorporates a benzodioxole group instead of the 3-pentyl chain.
  • Biological Activity : The benzodioxole moiety increases metabolic stability and may improve blood-brain barrier penetration compared to the aliphatic pentyl group .

Side Chain and Substituent Effects

3-Pentyl vs. Shorter Alkyl Chains
  • Shorter chains (e.g., propyl) may offer a balance between bioavailability and solubility .
Bromine-Substituted Piperazine Derivatives
  • Reactivity : Bromine at the phenyl ring (e.g., 4-bromophenylpiperazine) introduces a heavier halogen, which may enhance covalent binding or alter metabolic pathways compared to chlorine .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.